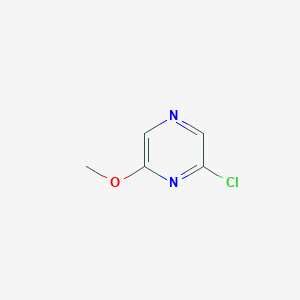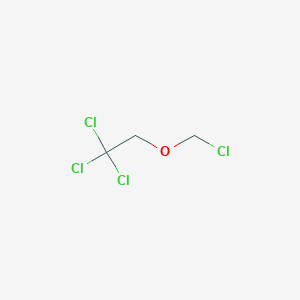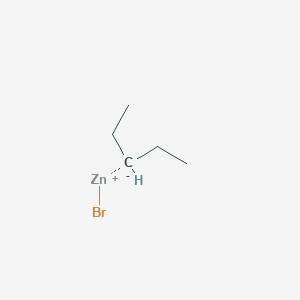
Propanoyl chloride, 2-chloro-, (2R)-
Vue d'ensemble
Description
“(2R)-2-Chloropropanoyl chloride” is an organic compound with the molecular formula C3H4Cl2O . It is the acyl chloride derivative of propionic acid . It is a colorless, corrosive, volatile liquid . It is used as a reagent for organic synthesis .
Molecular Structure Analysis
The molecular structure of “(2R)-2-Chloropropanoyl chloride” consists of three carbon atoms, four hydrogen atoms, two chlorine atoms, and one oxygen atom . The average mass is 126.969 Da and the mono-isotopic mass is 125.963921 Da .Physical And Chemical Properties Analysis
“(2R)-2-Chloropropanoyl chloride” has a density of 1.3±0.1 g/cm3, a boiling point of 110.1±13.0 °C at 760 mmHg, and a vapor pressure of 24.1±0.2 mmHg at 25°C . It has a flash point of 31.1±0.0 °C .Applications De Recherche Scientifique
“Propanoyl chloride, 2-chloro-, (2R)-”, also known as 2-Chloropropionyl chloride, is a chemical compound with the formula C3H4Cl2O . It has a molecular weight of 126.969 . This compound is used as a medicine, dye, pesticide intermediate, and crop protection agent .
As for its applications, one of the most common uses of acyl chlorides, including Propanoyl chloride, is in organic synthesis . They undergo the characteristic reactions of acyl chlorides, which makes them valuable reagents in the synthesis of various organic compounds .
-
Organic Synthesis : Propanoyl chloride, including 2-Chloropropionyl chloride, is commonly used as a reagent in organic synthesis . It undergoes the characteristic reactions of acyl chlorides, making it a valuable reagent in the synthesis of various organic compounds .
-
Production of Dyes : As an intermediate, it can be used in the production of dyes . The specific dyes that use this compound are not mentioned in the available resources.
-
Pesticide Production : It’s used as an intermediate in the production of certain pesticides . The specific pesticides that use this compound are not mentioned in the available resources.
-
Crop Protection : This compound can be used in crop protection agents . The specific agents or the crops they protect that use this compound are not mentioned in the available resources.
-
Potential Use in Illicit Drug Synthesis : There have been efforts to schedule Propionyl chloride as a DEA List 1 Chemical as it can be used to synthesize fentanyl .
“Propanoyl chloride, 2-chloro-, (2R)-”, also known as 2-Chloropropionyl chloride, is a chemical compound with the formula C3H4Cl2O . It has a molecular weight of 126.969 . This compound is used as a medicine, dye, pesticide intermediate, and crop protection agent .
As for its applications, one of the most common uses of acyl chlorides, including Propanoyl chloride, is in organic synthesis . They undergo the characteristic reactions of acyl chlorides, which makes them valuable reagents in the synthesis of various organic compounds .
Safety And Hazards
Propriétés
IUPAC Name |
(2R)-2-chloropropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQDSBVHLKBEIZ-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426495 | |
| Record name | Propanoyl chloride, 2-chloro-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoyl chloride, 2-chloro-, (2R)- | |
CAS RN |
70110-25-7 | |
| Record name | (2R)-2-Chloropropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70110-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoyl chloride, 2-chloro-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-chloropropanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-[(6-Bromohexyl)oxy]butyl]benzene](/img/structure/B1588584.png)








![Tris[bis(trimethylsilyl)amino] yttrium](/img/structure/B1588599.png)


